4-(Benzyloxy)-3-bromo-5-methoxybenzaldehyde
Overview
Description
4-(Benzyloxy)-3-bromo-5-methoxybenzaldehyde is an organic compound that belongs to the class of benzaldehydes It is characterized by the presence of a benzyloxy group at the 4-position, a bromine atom at the 3-position, and a methoxy group at the 5-position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-3-bromo-5-methoxybenzaldehyde can be achieved through several synthetic routes. One common method involves the bromination of 4-(Benzyloxy)-5-methoxybenzaldehyde using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Another approach involves the protection of the hydroxyl group of 3-bromo-5-methoxybenzaldehyde with a benzyl group. This can be achieved by reacting 3-bromo-5-methoxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is usually conducted under reflux conditions to facilitate the formation of the benzyloxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and reaction conditions may be optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-3-bromo-5-methoxybenzaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation Reactions: Oxidizing agents like potassium permanganate in aqueous or acidic medium.
Reduction Reactions: Reducing agents like sodium borohydride in methanol or ethanol.
Major Products Formed
Substitution Reactions: Formation of substituted benzaldehyde derivatives.
Oxidation Reactions: Formation of 4-(Benzyloxy)-3-bromo-5-methoxybenzoic acid.
Reduction Reactions: Formation of 4-(Benzyloxy)-3-bromo-5-methoxybenzyl alcohol.
Scientific Research Applications
4-(Benzyloxy)-3-bromo-5-methoxybenzaldehyde has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: It is used in the development of potential drug candidates due to its structural features that can interact with biological targets.
Material Science: It can be used in the synthesis of functional materials with specific properties, such as liquid crystals or polymers.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-3-bromo-5-methoxybenzaldehyde depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The benzyloxy, bromine, and methoxy groups contribute to its binding affinity and specificity. The aldehyde group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of their activity.
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)-2-hydroxybenzaldehyde: Similar structure but with a hydroxyl group instead of a bromine atom.
4-(Benzyloxy)-3-methoxybenzaldehyde: Lacks the bromine atom at the 3-position.
3-Bromo-5-methoxybenzaldehyde: Lacks the benzyloxy group at the 4-position.
Uniqueness
4-(Benzyloxy)-3-bromo-5-methoxybenzaldehyde is unique due to the presence of all three functional groups: benzyloxy, bromine, and methoxy. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
3-bromo-5-methoxy-4-phenylmethoxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO3/c1-18-14-8-12(9-17)7-13(16)15(14)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHBCOPLQBMQCAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)Br)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10350144 | |
Record name | 4-(benzyloxy)-3-bromo-5-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10350144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2556-04-9 | |
Record name | 4-(benzyloxy)-3-bromo-5-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10350144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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